molecular formula C14H6N2OS B11059540 2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile

2-(Thiophen-2-yl)-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11059540
M. Wt: 250.28 g/mol
InChI Key: WOQUXDKGJIVUEZ-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused with a thiophene ring and two cyano groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted thiophene derivative, which undergoes a series of reactions including halogenation, followed by cyclization with a benzofuran derivative.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the cyano groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced cyano groups, and substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interaction of thiophene and benzofuran derivatives with biological targets. It can also serve as a probe to understand the biological pathways involving similar compounds.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its cyano groups and fused ring structure may contribute to biological activity, making it a candidate for drug discovery and development.

Industry: In industry, 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile can be used in the manufacture of advanced materials, such as organic semiconductors and other electronic components.

Mechanism of Action

The mechanism by which 2-(2-thienyl)-1-benzofuran-5,6-dicarbonitrile exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The cyano groups and fused ring structure may play a crucial role in these interactions.

Molecular Targets and Pathways: The exact molecular targets and pathways involved would depend on the specific biological or medicinal context. Research is ongoing to elucidate these mechanisms in detail.

Comparison with Similar Compounds

  • 2-(2-Thienyl)pyridine: Another compound with a thiophene ring, but with a pyridine ring instead of benzofuran.

  • 2-(2-Thienyl)ethanol: A simpler compound with a thiophene ring and an alcohol group.

  • 2-(2-Thienyl)benzene: A compound with a thiophene ring attached to a benzene ring.

Uniqueness: 2-(2-Thienyl)-1-benzofuran-5,6-dicarbonitrile is unique due to its fused benzofuran ring and the presence of two cyano groups. This structure provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H6N2OS

Molecular Weight

250.28 g/mol

IUPAC Name

2-thiophen-2-yl-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C14H6N2OS/c15-7-10-4-9-5-13(14-2-1-3-18-14)17-12(9)6-11(10)8-16/h1-6H

InChI Key

WOQUXDKGJIVUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=CC(=C(C=C3O2)C#N)C#N

Origin of Product

United States

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